molecular formula C15H18F2N6S B12232850 2-Cyclopropyl-4-(difluoromethyl)-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine

2-Cyclopropyl-4-(difluoromethyl)-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B12232850
M. Wt: 352.4 g/mol
InChI Key: LPBBPEBBQFYOOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-4-(difluoromethyl)-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl group, a difluoromethyl group, and a thiadiazole ring. Its multifaceted structure makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-(difluoromethyl)-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrimidine core, followed by the introduction of the cyclopropyl and difluoromethyl groups. The final step involves the attachment of the thiadiazole ring via a piperazine linker. Common reagents used in these reactions include cyclopropylamine, difluoromethyl bromide, and 5-methyl-1,3,4-thiadiazole-2-amine .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-(difluoromethyl)-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pressure, and pH. For instance, oxidation reactions may be carried out at elevated temperatures, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can lead to a variety of functionalized derivatives, enhancing the compound’s versatility in research applications .

Scientific Research Applications

2-Cyclopropyl-4-(difluoromethyl)-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating diseases such as cancer and infectious diseases.

    Industry: The compound’s stability and reactivity make it valuable in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-Cyclopropyl-4-(difluoromethyl)-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often complex and may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Cyclopropyl-4-(difluoromethyl)-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine apart from similar compounds is its unique combination of functional groups. The presence of both a cyclopropyl and a difluoromethyl group, along with the thiadiazole ring, provides a distinct set of chemical and biological properties. This uniqueness enhances its potential for diverse applications in research and industry .

Properties

Molecular Formula

C15H18F2N6S

Molecular Weight

352.4 g/mol

IUPAC Name

2-[4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-5-methyl-1,3,4-thiadiazole

InChI

InChI=1S/C15H18F2N6S/c1-9-20-21-15(24-9)23-6-4-22(5-7-23)12-8-11(13(16)17)18-14(19-12)10-2-3-10/h8,10,13H,2-7H2,1H3

InChI Key

LPBBPEBBQFYOOO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)N2CCN(CC2)C3=NC(=NC(=C3)C(F)F)C4CC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.